molecular formula C6H9ClO2 B14598384 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-73-8

1-Propanone, 1-[3-(chloromethyl)oxiranyl]-

Cat. No.: B14598384
CAS No.: 61170-73-8
M. Wt: 148.59 g/mol
InChI Key: YHKVVHILSGKJIX-UHFFFAOYSA-N
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Description

1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a unique structure that includes a ketone group and an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 1-[3-(chloromethyl)oxiranyl]- can be synthesized through several methods. One common approach involves the reaction of 1-propanone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.

    Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.

Major Products Formed

Scientific Research Applications

1-Propanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactivity with nucleophiles. The chloromethyl group and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both a ketone group and an epoxide ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

61170-73-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-[3-(chloromethyl)oxiran-2-yl]propan-1-one

InChI

InChI=1S/C6H9ClO2/c1-2-4(8)6-5(3-7)9-6/h5-6H,2-3H2,1H3

InChI Key

YHKVVHILSGKJIX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(O1)CCl

Origin of Product

United States

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